molecular formula C21H28O4 B12789393 Avarone B CAS No. 130203-68-8

Avarone B

Cat. No.: B12789393
CAS No.: 130203-68-8
M. Wt: 344.4 g/mol
InChI Key: LPYFOOZYKZBULV-NUATZEMDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Avarone, a sesquiterpene quinone derived from the marine sponge Dysidea avara, has emerged as a promising multitarget therapeutic agent for metabolic and parasitic diseases. Structurally, avarone features a quinone moiety fused to a sesquiterpene framework, enabling interactions with key enzymatic targets . Its pharmacological profile includes:

  • Dual inhibition of PTP1B and AKR1B1: Avarone competitively inhibits protein tyrosine phosphatase 1B (PTP1B; IC₅₀ = 0.24 µM), a negative regulator of insulin signaling, and aldose reductase (AKR1B1; IC₅₀ = 0.078 µM), an enzyme implicated in diabetic complications .
  • Insulin-sensitizing and mimetic activity: Avarone enhances glucose uptake in C2C12 myocytes by promoting GLUT4 translocation and synergizes with insulin to amplify Akt phosphorylation, a critical node in insulin signaling .
  • Antiparasitic and antimicrobial effects: Avarone and its derivatives exhibit potent antimalarial activity against Plasmodium falciparum and inhibit fouling microorganisms like Balanus amphitrite .

This multitarget functionality positions avarone as a novel scaffold for drug development, particularly for type 2 diabetes (T2DM) and parasitic infections.

Properties

CAS No.

130203-68-8

Molecular Formula

C21H28O4

Molecular Weight

344.4 g/mol

IUPAC Name

4-[[(1R,2S,4aS,8aS)-1,2,4a,5-tetramethyl-2,3,4,7,8,8a-hexahydronaphthalen-1-yl]methyl]-3,5-dihydroxycyclohexa-3,5-diene-1,2-dione

InChI

InChI=1S/C21H28O4/c1-12-6-5-7-17-20(12,3)9-8-13(2)21(17,4)11-14-15(22)10-16(23)19(25)18(14)24/h6,10,13,17,22,24H,5,7-9,11H2,1-4H3/t13-,17+,20+,21+/m0/s1

InChI Key

LPYFOOZYKZBULV-NUATZEMDSA-N

Isomeric SMILES

C[C@H]1CC[C@]2([C@H]([C@]1(C)CC3=C(C(=O)C(=O)C=C3O)O)CCC=C2C)C

Canonical SMILES

CC1CCC2(C(C1(C)CC3=C(C(=O)C(=O)C=C3O)O)CCC=C2C)C

Origin of Product

United States

Comparison with Similar Compounds

Avarol

Avarol, the reduced hydroquinone form of avarone, shares its marine origin but exhibits distinct pharmacological properties:

Property Avarone Avarol
PTP1B Inhibition IC₅₀ = 0.24 µM Weak activity (>100 µM)
AKR1B1 Inhibition IC₅₀ = 0.078 µM Not reported
Antimalarial Activity IC₅₀ = 1.2 µM (Pf W2 strain) IC₅₀ = 2.5 µM
Mechanism Competitive PTP1B inhibition Non-competitive inhibition

Avarol’s reduced quinone moiety diminishes its potency against PTP1B but retains antimalarial activity, albeit weaker than avarone.

Thiazoavarone

This semisynthetic derivative incorporates a 1,1-dioxo-1,4-thiazine ring, enhancing electronic properties:

Property Avarone Thiazoavarone
Antimalarial Activity IC₅₀ = 1.2 µM (Pf W2) IC₅₀ = 0.8 µM (Pf W2)
Schistosomicidal Activity Moderate larval-stage inhibition Strong larval-stage inhibition (IC₅₀ = 10 µM)
Electron Affinity Forms semiquinone radicals Enhanced radical stability

Thiazoavarone’s modified structure improves antimalarial selectivity and electron affinity, underscoring the role of electronic modulation in bioactivity.

Methylamino-Substituted Derivatives

3- and 4-methylaminoavarone derivatives demonstrate how substituent positioning affects potency:

Compound PTP1B IC₅₀ (µM) AKR1B1 IC₅₀ (µM)
Avarone 0.24 0.078
3-Methylaminoavarone 73 Not active
4-Methylaminoavarone 62 Not active

Methylamino substitution at positions 3 or 4 drastically reduces PTP1B/AKR1B1 inhibition, highlighting the sensitivity of avarone’s pharmacophore to steric and electronic changes .

Functional Analogs

TC-PTP vs. PTP1B Inhibition

Avarone exhibits 5.8-fold greater specificity for PTP1B (IC₅₀ = 0.24 µM) over TC-PTP (IC₅₀ = 1.39 µM), despite both enzymes sharing 74% sequence identity. Docking studies reveal avarone binds more favorably to PTP1B’s active site due to subtle conformational differences .

UK5099 (Mitochondrial Pyruvate Carrier Inhibitor)

Property Avarone UK5099
Mitochondrial Respiration ↑ Spare respiratory capacity ↓ Maximal respiration
ATP Production No impairment Severe impairment
GLUT4 Translocation Promotes via Akt pathway Not reported

Unlike UK5099, avarone enhances mitochondrial flexibility without compromising ATP synthesis, aligning with its insulin-sensitizing role .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.